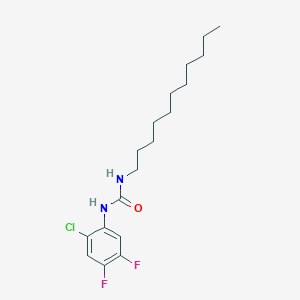![molecular formula C24H19N5O6 B15018751 N'~1~,N'~3~-bis[(E)-(2-hydroxyphenyl)methylidene]-2-(4-nitrobenzylidene)propanedihydrazide](/img/structure/B15018751.png)
N'~1~,N'~3~-bis[(E)-(2-hydroxyphenyl)methylidene]-2-(4-nitrobenzylidene)propanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’1,N’3-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes hydroxyl, nitro, and hydrazide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’3-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE typically involves the condensation of hydrazides with aldehydes or ketones. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst. The specific steps are as follows:
Preparation of Hydrazide Intermediate: The hydrazide intermediate is synthesized by reacting hydrazine hydrate with an appropriate carboxylic acid or ester.
Condensation Reaction: The hydrazide intermediate is then reacted with 2-hydroxybenzaldehyde and 4-nitrobenzaldehyde under reflux conditions in ethanol or methanol, using an acid catalyst such as hydrochloric acid or sulfuric acid.
Purification: The resulting product is purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’1,N’3-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Applications De Recherche Scientifique
N’1,N’3-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N’1,N’3-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, proteins, and nucleic acids, affecting their function.
Pathways Involved: It can modulate various biochemical pathways, including oxidative stress pathways, by generating reactive oxygen species (ROS) or by scavenging free radicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’1,N’3-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]ETHANEDITHIOAMIDE: Similar structure but contains sulfur atoms instead of the nitro group.
N’1,N’3-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE: Contains a pyridine ring instead of the nitro group.
Uniqueness
N’1,N’3-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C24H19N5O6 |
|---|---|
Poids moléculaire |
473.4 g/mol |
Nom IUPAC |
N,N'-bis[(E)-(2-hydroxyphenyl)methylideneamino]-2-[(4-nitrophenyl)methylidene]propanediamide |
InChI |
InChI=1S/C24H19N5O6/c30-21-7-3-1-5-17(21)14-25-27-23(32)20(13-16-9-11-19(12-10-16)29(34)35)24(33)28-26-15-18-6-2-4-8-22(18)31/h1-15,30-31H,(H,27,32)(H,28,33)/b25-14+,26-15+ |
Clé InChI |
FPCVCFMQDZBZAX-LVSXPEEVSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N/N=C/C3=CC=CC=C3O)O |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NN=CC3=CC=CC=C3O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-bromophenoxy)-2-methylpropanamide](/img/structure/B15018670.png)
![4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B15018678.png)
![N-[2-(octadecylsulfanyl)ethyl]hexadecanamide](/img/structure/B15018683.png)
![(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B15018686.png)

![3-(3-Bromophenyl)-3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B15018703.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dimethoxybenzamide](/img/structure/B15018704.png)
![1-(4-bromophenyl)-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15018725.png)

![3-{(2E)-2-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazinyl}-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B15018731.png)
![N-(4-Ethylphenyl)-3-{N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide](/img/structure/B15018733.png)
![4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-(dimethylamino)benzoate](/img/structure/B15018746.png)
![2,4-dibromo-6-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B15018758.png)
![3-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-3-oxo-N-(propan-2-yl)propanamide](/img/structure/B15018761.png)
